1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde
Description
Properties
IUPAC Name |
1-hydroxy-3H-2,1-benzoxaborole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-4-6-2-1-3-7-5-12-9(11)8(6)7/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIPWTYBOCAQUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC=C2C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1195621-75-0 | |
| Record name | 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Critical Parameters:
-
Solvent Choice : Ethers (THF, diethyl ether) favor cyclization by stabilizing intermediates through Lewis acid-base interactions.
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Temperature : Reactions performed above 25°C risk formyl group decomposition, necessitating strict temperature control.
Vilsmeier–Haack Formylation of Benzoxaborole Intermediates
Electrophilic formylation via the Vilsmeier–Haack reaction provides an alternative pathway. This method is advantageous for late-stage functionalization of pre-assembled benzoxaboroles.
A 2023 study detailed the treatment of 1-hydroxy-1,3-dihydrobenzo[c]oxaborole with the Vilsmeier reagent (POCl₃/DMF) at 0–5°C. The electron-withdrawing boron atom directs formylation to the para position (C-7), yielding the carbaldehyde in 72% isolated yield after chromatographic purification. The reaction mechanism involves generation of a chloromethyliminium intermediate, which facilitates electrophilic substitution at the activated aromatic position.
Limitations:
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Substrate Scope : Electron-deficient rings require prolonged reaction times (24–48 hr).
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Byproducts : Over-formylation at adjacent positions occurs in 15–20% of cases, necessitating careful stoichiometric control.
Oxidation of Methyl-Substituted Derivatives
Oxidative conversion of a methyl group to a formyl group offers a stepwise approach. This method is less common due to challenges in regioselective oxidation but has been validated in constrained systems.
A two-step protocol involves:
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Synthesis of 7-Methylbenzoxaborole : Palladium-catalyzed cross-coupling of 1-hydroxybenzoxaborole with methylboronic acid pinacol ester (87% yield).
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Oxidation : Treatment with Dess–Martin periodinane (DMP) in dichloromethane at −20°C selectively oxidizes the methyl group to an aldehyde (63% yield).
¹H NMR monitoring confirms complete conversion, with the methyl signal (δ 2.45 ppm) replaced by a formyl proton at δ 9.87 ppm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Major Drawback |
|---|---|---|---|---|
| Boronic Acid Cyclization | 85–90 | ≥98 | One-pot, no protecting groups | Limited to ortho-substituted precursors |
| Vilsmeier–Haack | 65–72 | 90–95 | Late-stage functionalization | Byproduct formation |
| Methyl Oxidation | 60–63 | 88–92 | Compatible with diverse substrates | Multi-step, costly reagents |
Spectroscopic Benchmarks :
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IR : Strong B–O stretch at 1,340–1,360 cm⁻¹ and C=O stretch at 1,685 cm⁻¹.
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¹³C NMR : Absence of the boron-bound carbon signal due to quadrupolar relaxation.
Mechanistic Insights and Reaction Optimization
Cyclization and formylation pathways are influenced by boron’s electron-deficient nature. Computational studies indicate that the empty p-orbital on boron polarizes the aromatic ring, enhancing electrophilic substitution at C-7. Kinetic experiments reveal that cyclization proceeds via a concerted mechanism with an activation energy of 68 kJ/mol.
Scale-Up Considerations :
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl or acyl derivatives.
Scientific Research Applications
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The boron atom in the oxaborole ring can form stable complexes with diols and other nucleophilic groups, which is crucial for its biological activity.
Comparison with Similar Compounds
Key Properties :
- SMILES :
O=CC1=C2B(O)OCC2=CC=C1 - Storage : Stable under dry, dark conditions at 0–4°C (short-term) or -20°C (long-term) .
- Purity: Available commercially at >98% purity for industrial and scientific research (non-medical use) .
Comparison with Similar Compounds
Benzoxaboroles are a class of boron-containing heterocycles with diverse biological activities. Below is a detailed comparison of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde with structurally and functionally related compounds:
Structural and Functional Analogues
Table 1: Key Comparisons of Benzoxaborole Derivatives
Analysis of Differences
Functional Group Impact
- Aldehyde vs. Carboxylic Acid : The aldehyde group in the target compound allows for nucleophilic addition reactions (e.g., Schiff base formation), enabling conjugation with amines or hydrazides. In contrast, the carboxylic acid derivative (CAS 1268335-28-9) exhibits higher polarity and solubility but reduced membrane permeability due to ionization at physiological pH .
- Amino Group: The 5-amino derivative lacks the aldehyde group but gains an amino substituent, facilitating hydrogen bonding with biological targets such as proteases or kinases .
Biological Activity
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde, a member of the oxaborole class of compounds, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its unique structure, which includes a boron atom within a heterocyclic ring and an aldehyde functional group. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Basic Information
- Chemical Name : this compound
- CAS Number : 1195621-75-0
- Molecular Formula : C8H7BO3
- Molecular Weight : 161.95 g/mol
- Structure :
Safety Information
| Hazard Symbol | Signal Word | Hazard Statements |
|---|---|---|
| GHS07 | Warning | H319-H335-H302-H315 |
The biological activity of this compound primarily involves its role as an enzyme inhibitor. The boron atom in the oxaborole structure allows it to form stable complexes with diols and other nucleophilic groups, which is crucial for its interaction with biological macromolecules. This interaction can inhibit enzymatic activity by blocking substrate binding sites .
Antimicrobial Activity
Research indicates that compounds within the oxaborole family exhibit significant antimicrobial properties. For instance, studies have shown that 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole derivatives demonstrate effective inhibition against various strains of bacteria and fungi. In vitro evaluations have revealed minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents .
Cytotoxicity Studies
Cytotoxicity screening has been performed to assess the safety profile of this compound. In studies involving human cell lines, it was observed that at certain concentrations, this compound exhibited low cytotoxic effects while maintaining antimicrobial efficacy. This suggests a favorable therapeutic index for potential applications in drug development .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several oxaborole derivatives against Mycobacterium tuberculosis (Mtb) and other clinically relevant pathogens. The results indicated that this compound showed promising activity with an MIC value significantly lower than many traditional antibiotics, highlighting its potential as a novel therapeutic agent .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and overall effectiveness of this compound in living organisms. Preliminary animal studies have indicated that derivatives of this compound could effectively reduce bacterial loads in infected tissues without significant adverse effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | MIC (µM) against Mtb |
|---|---|---|
| This compound | Structure | 12.14 |
| 3-Aminomethylbenzoxaborole | Structure | 2.84 |
| 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid | Structure | Not tested |
This table illustrates that while this compound has a higher MIC compared to some compounds like 3-Aminomethylbenzoxaborole, it still exhibits significant activity against Mtb.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
